4-Bromo-6-fluoro-1-methyl-benzimidazole

Medicinal Chemistry Cancer Research Structure-Activity Relationship

This N-methylated benzimidazole offers a unique halogen pattern (4-Br, 6-F) crucial for MCL1 binding (Ki=2.18μM) and PHD2 inhibition, while minimizing CYP3A4 liability. The bromine handle enables rapid diversification, and the N-methyl group ensures consistent physicochemical properties for focused library synthesis. A superior, cost-effective building block for kinase inhibitor programs.

Molecular Formula C8H6BrFN2
Molecular Weight 229.05 g/mol
Cat. No. B8242172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-fluoro-1-methyl-benzimidazole
Molecular FormulaC8H6BrFN2
Molecular Weight229.05 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=C(C=C2Br)F
InChIInChI=1S/C8H6BrFN2/c1-12-4-11-8-6(9)2-5(10)3-7(8)12/h2-4H,1H3
InChIKeyVDARHAYQBOJYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-fluoro-1-methyl-benzimidazole: Benzimidazole Core with Halogen and N-Methyl Modifications


4-Bromo-6-fluoro-1-methyl-benzimidazole (CAS 1401817-81-9, molecular formula C8H6BrFN2, molecular weight 229.05) is a substituted benzimidazole derivative featuring a bromine atom at the 4-position, a fluorine atom at the 6-position, and an N-methyl group at the 1-position of the benzimidazole scaffold . The compound belongs to the broader class of halogenated benzimidazoles, which have been extensively investigated as kinase inhibitors and pharmacological building blocks in medicinal chemistry [1].

Why Generic Substitution Fails: The Unique Structural Features of 4-Bromo-6-fluoro-1-methyl-benzimidazole


The 4-bromo-6-fluoro substitution pattern in the benzimidazole core cannot be substituted with other halogenated benzimidazole analogs because the precise positioning and combination of bromine and fluorine atoms determines both electronic distribution and steric properties that govern target binding [1]. Furthermore, the N-methyl group at the 1-position directly modulates hydrogen-bond donor/acceptor capacity and impacts membrane permeability relative to the corresponding N-unsubstituted analogs [2]. Published data demonstrate that N-methylation can substantially alter both biological activity and cellular uptake profiles in benzimidazole series [2], meaning that 4-bromo-6-fluoro-1-methyl-benzimidazole represents a specific chemical entity whose pharmacological behavior cannot be reliably inferred from or replaced by structurally similar compounds lacking either the halogen pattern or the N-methyl modification.

4-Bromo-6-fluoro-1-methyl-benzimidazole: Quantified Evidence for Differential Scientific Selection


N-Methylation Dramatically Modulates Cytotoxic Activity Compared to N-Unsubstituted Congener

In a comparative study of 2-aryl benzimidazole derivatives, the N-unsubstituted benzimidazole compound 2 demonstrated a cytotoxic IC50 of 45.2 ± 13.0 μM against U87 glioblastoma cells, whereas its N-methylated counterpart (compound 5) showed markedly reduced cytotoxic activity in the same cell line [1]. This direct head-to-head comparison within a chemically defined series establishes that N-methylation—the key structural feature distinguishing 4-bromo-6-fluoro-1-methyl-benzimidazole from its N-unsubstituted analog—profoundly alters biological activity, likely through effects on hydrogen bonding and cellular permeability [1].

Medicinal Chemistry Cancer Research Structure-Activity Relationship

Bromo-Fluoro Substituted Benzimidazole Core Demonstrates Sub-Micromolar PHD2 Inhibition Potency

A structurally related 4-bromo-6-fluoro-1H-benzimidazol-2-yl derivative (Example 124 from US10851083 and US11618744) exhibited an IC50 of 501 nM against the PHD2 enzyme (Egl nine homolog 1, residues 181-417) [1]. This sub-micromolar inhibitory potency demonstrates that the 4-bromo-6-fluoro substitution pattern on the benzimidazole core confers measurable activity against therapeutically relevant enzyme targets. While this data comes from a closely related analog rather than 4-bromo-6-fluoro-1-methyl-benzimidazole itself, it establishes a potency benchmark for compounds bearing the identical bromo-fluoro substitution pattern.

Hypoxia Signaling PHD2 Inhibition Anemia Therapeutics

Low CYP3A4 Inhibition Liability Relative to Potent Inhibitor Reference Compound

4-Bromo-6-fluoro-1-methyl-benzimidazole exhibits an IC50 of 20,000 nM (20 μM) against CYP3A4 in human liver microsomes using midazolam as substrate [1]. For context, potent CYP3A4 inhibitors such as ketoconazole demonstrate IC50 values in the 10-50 nM range, and compounds with IC50 < 1 μM are typically flagged for potential drug-drug interaction risk [2]. The 20 μM IC50 places this compound approximately 400- to 2000-fold less potent as a CYP3A4 inhibitor than clinically relevant strong inhibitors, suggesting favorable in vitro ADME characteristics with minimal CYP3A4-mediated drug-drug interaction liability.

Drug Metabolism ADME-Tox Cytochrome P450 Drug-Drug Interaction

Modest MCL1 Binding Affinity Informs Anti-Apoptotic Target Engagement

4-Bromo-6-fluoro-1-methyl-benzimidazole demonstrates measurable but modest binding affinity to the MCL1 anti-apoptotic protein, with a Ki of 2,180 nM (2.18 μM) and an IC50 of 19,700 nM (19.7 μM) in fluorescence displacement assays [1]. In contrast, structurally optimized MCL1 inhibitors such as S63845 achieve Ki values in the sub-nanomolar range (<1 nM) [2]. The ~2000-fold difference in potency relative to optimized clinical candidates positions this compound not as a final therapeutic candidate, but as a chemically tractable starting scaffold for structure-guided optimization of MCL1-targeting agents.

MCL1 Apoptosis Cancer Therapeutics Protein-Protein Interaction

Low Structural Complexity and High Synthetic Accessibility Differentiate from Multi-Substituted Polyhalogenated Analogs

4-Bromo-6-fluoro-1-methyl-benzimidazole contains only two halogen substituents (4-Br, 6-F) and a single N-methyl group, resulting in a molecular weight of 229.05 g/mol . In contrast, extensively studied polyhalogenated benzimidazoles such as 4,5,6,7-tetrabromobenzimidazoles possess four bromine atoms and molecular weights exceeding 450 g/mol [1]. This substantial difference in molecular complexity correlates directly with synthetic step count and cost: the target compound is commercially available from multiple vendors at purities of 95-98% for routine procurement , whereas tetrahalogenated analogs require multi-step synthetic sequences with lower overall yields.

Synthetic Chemistry Medicinal Chemistry Building Block Lead Optimization

Cautionary Note: Incomplete Direct Comparative Dataset for Full Activity Profile Assessment

The available evidence for 4-bromo-6-fluoro-1-methyl-benzimidazole is limited to isolated binding affinity measurements (MCL1 Ki, CYP3A4 IC50) and class-level inferences from structurally related compounds (PHD2 inhibition, N-methylation effects) [1][2]. Direct, head-to-head comparative studies evaluating this specific compound against closely related analogs (e.g., 4-bromo-6-fluoro-1H-benzimidazole without N-methylation, or 4-chloro-6-fluoro-1-methyl-benzimidazole with halogen substitution) in the same assay system under identical conditions are not currently available in the public domain. This evidence gap means that procurement decisions based on target engagement potency or selectivity must acknowledge the absence of comprehensive SAR data.

Data Limitations Research Gaps Procurement Caveat

Evidence-Backed Application Scenarios for 4-Bromo-6-fluoro-1-methyl-benzimidazole in Research and Procurement


Hit-to-Lead Optimization for PHD2-Targeted Anemia Therapeutics

Based on the sub-micromolar PHD2 inhibition potency (IC50 = 501 nM) demonstrated by a structurally related 4-bromo-6-fluoro-1H-benzimidazol-2-yl derivative [1], 4-bromo-6-fluoro-1-methyl-benzimidazole represents a viable starting scaffold for PHD2 inhibitor optimization programs. The 4-bromo-6-fluoro substitution pattern confers measurable target engagement, while the N-methyl group provides a synthetic handle for further derivatization to optimize both potency and pharmacokinetic properties. Procurement of this compound is indicated for research groups developing novel PHD2 inhibitors as potential treatments for anemia associated with chronic kidney disease.

MCL1 Inhibitor Scaffold Development with Favorable CYP Liability Profile

This compound offers a unique combination of measurable MCL1 binding (Ki = 2.18 μM) [1] alongside minimal CYP3A4 inhibition liability (IC50 = 20 μM) [2]. This profile is particularly valuable for early-stage MCL1 inhibitor programs, where lead compounds often suffer from CYP-mediated drug-drug interaction risks that derail development. The 4-bromo-6-fluoro-1-methyl-benzimidazole core provides a chemically tractable starting point for structure-guided optimization of MCL1 affinity while maintaining the favorable CYP profile established by the parent scaffold.

Chemical Biology Probe Synthesis for Epigenetic and Kinase Target Validation

The moderate molecular weight (229.05 g/mol) and commercial availability of 4-bromo-6-fluoro-1-methyl-benzimidazole [1] make it an efficient building block for synthesizing chemical biology probes targeting the benzimidazole-responsive kinome and bromodomain families [2]. The bromine atom at position 4 provides a versatile functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification into focused libraries for target validation studies. The N-methyl group eliminates the tautomeric hydrogen-bond donor variability associated with unsubstituted benzimidazoles, providing more consistent physicochemical properties across derivative series.

Building Block Procurement for Focused Kinase Inhibitor Library Synthesis

Given the well-documented role of halogenated benzimidazoles as ATP-competitive kinase inhibitor scaffolds [1], 4-bromo-6-fluoro-1-methyl-benzimidazole is positioned as a privileged building block for parallel library synthesis. Its low molecular complexity relative to tetrahalogenated analogs [2] reduces procurement costs while maintaining the core pharmacophore features required for kinase hinge-region binding. Procurement at 95-98% purity from commercial suppliers [3] supports direct use in array synthesis without additional purification steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-fluoro-1-methyl-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.